Diiridium(3+) trisulphate

Description

Historical Development of Iridium Sulfate Chemistry

The historical foundation of iridium sulfate chemistry traces back to the discovery of iridium itself by Smithson Tennant in 1803. Tennant isolated iridium from the acid-insoluble residues of platinum ores, naming the element after the Greek word iris, meaning rainbow, due to the various colors of its compounds. This early observation of colorful iridium compounds laid the groundwork for understanding the diverse coordination chemistry that would later encompass sulfate-containing species.

The development of iridium sulfate chemistry progressed significantly during the 19th and early 20th centuries as analytical techniques improved. Early researchers noted the exceptional stability of iridium compounds in acidic conditions, which became particularly relevant for sulfate chemistry. The formation of iridium sulfate complexes was first systematically studied in the context of electrochemical investigations, where researchers observed the behavior of iridium electrodes in sulfuric acid solutions.

Table 1: Historical Milestones in Iridium Sulfate Chemistry

| Year | Development | Researcher(s) | Significance |

|---|---|---|---|

| 1803 | Discovery of iridium | Smithson Tennant | Foundation for all iridium chemistry |

| 1834 | First iridium alloy applications | John Isaac Hawkins | Industrial relevance established |

| 1880 | Improved iridium melting techniques | John Holland, William Lofland Dudley | Enhanced compound synthesis capabilities |

| 1957 | Mössbauer effect discovery | Rudolf Mössbauer | Advanced spectroscopic analysis methods |

The evolution of synthetic methodologies for iridium sulfate compounds emerged from the need to overcome the extreme difficulties in handling iridium metal. Early synthesis approaches involved reactions of iridium salts with sulfuric acid or sulfate sources under controlled conditions. These early synthetic routes required careful temperature control and specific reaction environments to ensure proper coordination and avoid decomposition.

Significance in Multinuclear Coordination Chemistry

This compound exemplifies the fundamental principles of multinuclear coordination chemistry through its unique structural arrangement. The compound features two iridium atoms in identical oxidation states, connected through bridging sulfate ligands that facilitate electronic communication between the metal centers. This structural motif represents a classic example of how bridging ligands can stabilize multinuclear assemblies while maintaining distinct coordination environments around each metal center.

The octahedral coordination geometry observed in this compound provides insights into the preferred binding modes of sulfate ligands with transition metals. Each iridium atom achieves octahedral coordination through interactions with oxygen atoms from the sulfate groups, creating a three-dimensional network structure. This coordination pattern demonstrates the versatility of sulfate as a bridging ligand in multinuclear systems.

Comparative studies with related compounds, such as diiridium trisulfide (Ir₂S₃), reveal important structural relationships within the broader family of multinuclear iridium compounds. The sesquisulfide structure observed in Ir₂S₃, characterized by pairs of face-sharing octahedra linked through edge- and vertex-sharing arrangements, provides a framework for understanding the coordination preferences of iridium in various oxidation states.

Table 2: Structural Parameters of Multinuclear Iridium Compounds

The electronic properties of this compound contribute significantly to its stability and reactivity patterns. The presence of multiple sulfate ligands creates a highly ionic environment that stabilizes the +3 oxidation state of iridium, while the multinuclear structure allows for potential electronic delocalization between metal centers.

Evolution of Diiridium Complex Research Methodologies

The methodological approaches to studying diiridium complexes have evolved dramatically with advances in analytical and synthetic techniques. Early characterization methods relied primarily on elemental analysis and basic spectroscopic techniques, which provided limited structural information about multinuclear arrangements.

Modern synthetic approaches to this compound typically involve controlled reactions between iridium precursors and sulfate sources. The synthesis requires careful attention to reaction conditions, including temperature control, pH optimization, and reaction time management. Contemporary methods employ multiple characterization techniques, including X-ray diffraction, infrared spectroscopy, and mass spectrometry, to confirm both composition and structural integrity.

X-ray photoelectron spectroscopy has emerged as a particularly valuable tool for investigating iridium sulfate systems. Studies of iridium electrodes in sulfuric acid solutions have provided detailed insights into surface oxidation processes and the formation of various iridium oxide and sulfate species. These investigations revealed that different electrochemical conditions can produce varying amounts of oxide formation, with the predominant species identified as iridium dioxide under specific conditions.

Table 3: Modern Analytical Techniques for Diiridium Complex Characterization

| Technique | Information Provided | Application to this compound |

|---|---|---|

| X-ray Crystallography | Crystal structure, bond distances | Structural confirmation, coordination geometry |

| Infrared Spectroscopy | Vibrational modes, functional groups | Sulfate coordination verification |

| Mass Spectrometry | Molecular weight, fragmentation patterns | Composition confirmation |

| X-ray Photoelectron Spectroscopy | Electronic states, surface composition | Oxidation state analysis |

The development of computational chemistry methods has complemented experimental approaches by providing theoretical frameworks for understanding electronic structure and bonding in multinuclear iridium complexes. Density functional theory calculations have become increasingly important for predicting stability, reactivity, and spectroscopic properties of these systems.

Current Research Landscape and Challenges

Contemporary research in this compound chemistry focuses on several key areas that reflect broader trends in coordination chemistry and materials science. The unique electronic and structural properties of this compound have attracted attention for potential applications in catalysis, particularly in processes requiring robust, stable metal centers.

Current synthetic challenges center on developing more efficient preparation methods that can produce high-purity this compound in reasonable yields. The inherent difficulties in working with iridium compounds, combined with the specific coordination requirements for multinuclear assembly formation, create significant technical obstacles. Researchers are exploring alternative synthetic routes that might circumvent some of these limitations while maintaining structural integrity.

The relationship between this compound and related sulfate-containing coordination complexes represents an active area of investigation. Recent work on sulfate donor-based supramolecular coordination complexes has demonstrated the versatility of sulfate ligands in creating well-defined multinuclear structures. These studies have shown that sulfate groups can undergo oxidation during synthesis, transforming from sulfite to sulfate while simultaneously serving as building frameworks for complex assembly.

Table 4: Current Research Applications and Challenges

| Research Area | Current Status | Primary Challenges | Future Directions |

|---|---|---|---|

| Synthesis Optimization | Limited efficiency | Harsh reaction conditions, low yields | Alternative synthetic pathways |

| Structural Characterization | Well-established methods | Complex multinuclear arrangements | Advanced computational modeling |

| Catalytic Applications | Preliminary investigations | Stability under reaction conditions | Industrial viability assessment |

| Electronic Properties | Basic understanding | Limited theoretical frameworks | Enhanced computational studies |

The stability characteristics of this compound in various chemical environments represent another significant research focus. Understanding how the compound behaves under different pH conditions, temperatures, and in the presence of various solvents or other chemical species is crucial for both fundamental understanding and practical applications.

Future research directions are likely to emphasize the development of new synthetic methodologies that can access this compound and related compounds more efficiently. The integration of automated synthesis techniques with real-time monitoring systems may provide pathways to optimize reaction conditions and improve yields. Additionally, the exploration of hybrid materials incorporating this compound into larger frameworks or composite systems represents a promising avenue for materials science applications.

The characterization of reaction mechanisms involved in this compound formation and transformation remains an important challenge. Understanding the detailed pathways by which multinuclear assemblies form and reorganize could provide insights applicable to broader areas of coordination chemistry and materials synthesis. This knowledge would be particularly valuable for developing predictive models that could guide the design of new multinuclear compounds with specific desired properties.

Properties

IUPAC Name |

iridium(3+);trisulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Ir.3H2O4S/c;;3*1-5(2,3)4/h;;3*(H2,1,2,3,4)/q2*+3;;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNVQLDDPGAWSSB-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

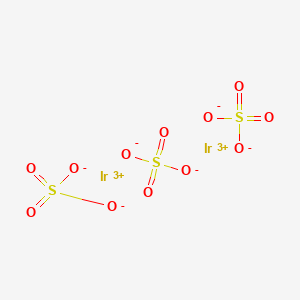

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ir+3].[Ir+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ir2O12S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80931686 | |

| Record name | Iridium(3+) sulfate (2/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80931686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

672.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14293-67-5 | |

| Record name | Diiridium(3+) trisulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014293675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iridium(3+) sulfate (2/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80931686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diiridium(3+) trisulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.728 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Electrolysis of Iridium Metal in Sulfuric Acid

The electrochemical dissolution of iridium metal in acidic media, as demonstrated for iridium trichloride hydrate, provides a foundational approach. Adapting this method for sulfate synthesis involves substituting hydrochloric acid with sulfuric acid. In a U-shaped electrolytic cell, iridium powder (purity >99.95%) reacts with concentrated sulfuric acid (12–18 M) under alternating current (5–80 V, 2–50 A). The exothermic reaction proceeds at 100–120°C, yielding a sulfate-rich solution that crystallizes upon cooling.

Optimization Parameters

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Acid concentration | 14–16 M H₂SO₄ | Maximizes Ir³⁺ solubility |

| Current density | 0.5–1.2 A/cm² | Prevents passivation |

| Temperature | 110°C ±5°C | Balances kinetics and corrosion |

Post-electrolysis, unreacted iridium is filtered (0.45 μm membrane), and the solution is concentrated via rotary evaporation (40–60°C, 30 mmHg). Crystallization at 90–110°C over 12–24 hours yields Ir₂(SO₄)₃·nH₂O, with hydration states dependent on drying protocols.

Thermal Decomposition of Iridium Precursors

Sulfation of Iridium(III) Oxide

Iridium(III) oxide (Ir₂O₃) reacts with sulfuric acid under reflux (200–250°C, 48–72 hours) to form Ir₂(SO₄)₃. This method, analogous to the hydrothermal synthesis of organoiridium complexes, requires stoichiometric control to avoid over-sulfation:

Key Challenges

-

Byproduct Formation : Excess H₂SO₄ generates hydronium sulfate adducts (e.g., H₃O⁺[Ir(SO₄)₂]⁻).

-

Purity Control : Starting Ir₂O₃ must exceed 99.9% purity to prevent Fe³⁺ or Al³⁺ contamination.

Solution-Phase Metathesis

Ligand Exchange from Iridium Trichloride

Iridium trichloride hydrate (IrCl₃·3H₂O) undergoes anion exchange with ammonium sulfate in aqueous ethanol (1:3 v/v, 60°C):

Yield Optimization

-

Stoichiometry : A 10% excess of (NH₄)₂SO₄ ensures complete Cl⁻ displacement.

-

Solvent Composition : Ethanol content >50% vol. suppresses NH₄Cl co-crystallization.

Characterization and Quality Control

Spectroscopic Validation

Purity Assessment

| Impurity | Tolerance (ppm) | Removal Method |

|---|---|---|

| Chloride (Cl⁻) | <50 | AgNO₃ precipitation |

| Nitrate (NO₃⁻) | <20 | Thermal decomposition |

| Transition metals | <5 | Ion-exchange chromatography |

Industrial-Scale Considerations

Scientific Research Applications

Chemistry

Diiridium(3+) trisulphate serves as a catalyst in various chemical reactions, notably in hydrogenation and oxidation processes. Its catalytic properties are attributed to the oxidation state of iridium, which allows it to facilitate electron transfer reactions effectively .

Biology

In biological research, this compound is utilized for studying DNA interactions. It acts as a luminescent probe for imaging cellular structures, enhancing the visualization of biological processes at the molecular level. Furthermore, it has shown potential in stabilizing G-quadruplex structures within DNA, which may inhibit telomerase activity—an important factor in cancer cell proliferation .

Medicine

Research into the medicinal applications of this compound is ongoing, particularly its potential as an anticancer agent. Preliminary studies indicate that it can induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapies .

Industry

This compound is employed in the production of advanced materials and has applications in electrochemical processes. Its stability and catalytic properties make it suitable for use in fuel cells and other energy-related technologies .

Case Studies

| Field | Study Focus | Findings |

|---|---|---|

| Chemistry | Catalytic Efficiency | Demonstrated high efficiency in hydrogenation reactions compared to traditional catalysts. |

| Biology | DNA Interaction Studies | Showed significant stabilization of G-quadruplex structures, reducing telomerase activity. |

| Medicine | Anticancer Properties | Induced apoptosis in various cancer cell lines, indicating potential therapeutic applications. |

| Industry | Electrochemical Applications | Enhanced performance in fuel cell applications due to its stable catalytic properties. |

Mechanism of Action

The mechanism of action of diiridium(3+) trisulphate involves its interaction with molecular targets such as DNA and cellular proteins. In biological systems, the compound can bind to DNA, stabilizing G-quadruplex structures and inhibiting telomerase activity . This leads to the induction of apoptosis in cancer cells through mitochondrial pathways .

Comparison with Similar Compounds

Key Inferred Properties :

- Molecular Weight : ~672.58 g/mol (calculated from Ir: 192.22 g/mol × 2 + SO₄: 96.06 g/mol × 3).

- Stability : Expected to be stable in acidic conditions, similar to other metal trisulphates .

- Toxicity : Likely moderate to high acute toxicity, consistent with iridium(III) compounds (e.g., iridium(III) chloride trihydrate is classified as acute toxicity category 4) .

Comparison with Similar Compounds

Lutetium(III) Trisulphate (CAS 14986-89-1)

Molecular Formula : Lu₂(SO₄)₃

Molecular Weight : 670.19 g/mol

Structural Features : Ionic lattice with Lu³⁺ ions coordinated by sulfate anions.

Applications : Used in specialized catalysts and rare-earth metal research.

Toxicity : Requires precautions for inhalation and skin contact, though less toxic than iridium compounds .

| Property | Diiridium(3+) Trisulphate | Lutetium(III) Trisulphate |

|---|---|---|

| Molecular Weight | ~672.58 g/mol | 670.19 g/mol |

| Metal Ion Oxidation State | +3 | +3 |

| Toxicity | Moderate/High (inferred) | Moderate |

| Applications | Catalysis, electrochemistry | Rare-earth catalysis |

Dieuropium(3+) Trisulphate (CAS 13537-15-0)

Molecular Formula: Eu₂(SO₄)₃ Key Features: Europium, a lanthanide, imparts luminescent properties due to f-electron transitions. Applications: Potential use in phosphors and optical materials . Contrast with Diiridium: Unlike iridium, europium trisulphate is non-catalytic but valuable in photonics.

| Property | This compound | Dieuropium(3+) Trisulphate |

|---|---|---|

| Electronic Properties | d-orbital redox activity | f-orbital luminescence |

| Applications | Catalysis | Optical devices |

| Solubility | Likely low in water | Moderately soluble |

Iridium(III) Chloride Trihydrate (CAS 13569-57-8)

Molecular Formula : IrCl₃·3H₂O

Physical Properties : Green-black crystals, density 5.3 g/cm³, melting point 763°C .

Applications : Precursor for synthesizing iridium-based catalysts and complexes.

Comparison : Chloride ligands enhance solubility in polar solvents, whereas sulfate ligands may increase thermal stability.

| Property | This compound | Iridium(III) Chloride Trihydrate |

|---|---|---|

| Ligand Type | Sulfate (SO₄²⁻) | Chloride (Cl⁻) |

| Solubility | Lower in water | High in polar solvents |

| Thermal Stability | Higher (sulfate) | Lower (dehydrates at 763°C) |

Structural Comparison with Azoimide Trisulphate

describes the cyclic structure of azoimide (N₃H) trisulphate in sulfuric acid, stabilized by hydrogen bonding . In contrast, this compound likely adopts a more rigid ionic or polymeric framework due to the larger size and higher charge density of Ir³⁺. This structural difference impacts reactivity: iridium trisulphate may participate in redox reactions, while azoimide trisulphate is primarily acidic.

Biological Activity

Diiridium(3+) trisulphate, with the chemical formula , is a compound of increasing interest in biological research due to its unique properties and potential applications in medicine. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

This compound consists of iridium ions coordinated with sulfate groups. Its structure allows for interactions with biological macromolecules, particularly nucleic acids. The compound has been shown to stabilize G-quadruplex structures in DNA, which are important for regulating gene expression and maintaining genomic stability.

The biological activity of this compound is primarily attributed to its ability to bind DNA and inhibit telomerase activity. Telomerase is an enzyme that extends the telomeres of chromosomes, allowing cancer cells to replicate indefinitely. By inhibiting this enzyme, this compound may induce apoptosis in cancer cells.

Key Mechanisms:

- DNA Binding : The compound interacts with specific DNA structures, stabilizing G-quadruplex formations which can block replication and transcription processes.

- Telomerase Inhibition : By inhibiting telomerase, the compound can lead to telomere shortening and eventual cell death in rapidly dividing cells.

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Case Studies

Several studies have explored the biological effects of this compound on various cancer cell lines:

-

Study on Breast Cancer Cells :

- Objective : To evaluate the cytotoxic effects of this compound on MCF-7 breast cancer cells.

- Findings : The compound demonstrated significant cytotoxicity at micromolar concentrations, leading to increased rates of apoptosis as evidenced by flow cytometry analysis.

- : this compound shows promise as a potential therapeutic agent against breast cancer.

-

Study on Colon Cancer Cells :

- Objective : To assess the impact of this compound on HCT116 colon cancer cells.

- Findings : The compound inhibited cell proliferation and induced cell cycle arrest at the G1 phase.

- : These results suggest that this compound may be effective in treating colon cancer through multiple mechanisms.

Safety and Toxicity

While this compound exhibits promising biological activities, it is crucial to consider its safety profile. Preliminary studies indicate that at therapeutic doses, the compound has a manageable toxicity profile; however, further research is needed to fully understand its safety in vivo.

Q & A

Q. How should researchers address discrepancies between computational predictions and experimental observations?

- Methodological Answer : Systematic error analysis identifies limitations in basis sets or solvation models. Hybrid QM/MM simulations improve accuracy for solution-phase systems. Transparent reporting of convergence criteria (e.g., SCF tolerance ≤1e⁻⁶) and experimental uncertainties (e.g., ±0.02 Å in XRD) fosters cross-validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.